2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol
Description
This compound is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 4-bromophenyl group at position 5 and a phenolic moiety modified with a 2-chlorobenzyl ether at position 3. Its molecular formula is C23H18BrClN3O2, with a molecular weight of 504.77 g/mol. The bromine and chlorine substituents confer distinct electronic and steric properties, influencing its solubility, stability, and biological interactions .
Properties
Molecular Formula |
C23H17BrClN3O2 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrClN3O2/c24-16-7-5-14(6-8-16)19-12-27-23(26)28-22(19)18-10-9-17(11-21(18)29)30-13-15-3-1-2-4-20(15)25/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
LYRJJSGTROUNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Aminopyrimidine
Initial bromination introduces a reactive halogen at position 5 of the pyrimidine ring. This step employs N-bromosuccinimide (NBS) in chloroform under dark conditions to minimize side reactions. For example, bromination of 2-amino-4-methylpyrimidine with NBS (1.0 equiv) in chloroform at room temperature for 2 hours yields 5-bromo-4-methylpyrimidin-2-amine in 91% yield. Adapting this protocol, 2-aminopyrimidine derivatives lacking methyl groups may require adjusted stoichiometry or extended reaction times to achieve comparable efficiency.
Table 1: Bromination Optimization for Pyrimidine Derivatives
| Substrate | NBS (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-methylpyrimidine | 1.0 | Chloroform | 2 | 91 |
| 2-Aminopyrimidine | 1.2 | Chloroform | 4 | 85* |
*Theoretical yield based on analogous conditions.
Miyaura Borylation for Boronate Ester Formation
The brominated pyrimidine undergoes Miyaura borylation to install a boronate ester, enabling subsequent Suzuki coupling. A mixture of 5-bromo-2-aminopyrimidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in 1,4-dioxane at 115°C under nitrogen affords the boronate ester in 74% yield. This reaction tolerates the unprotected amino group, avoiding the need for additional protection-deprotection sequences.
Suzuki Coupling with 4-Bromophenyl Iodide
The pyrimidine boronate ester couples with 4-bromophenyl iodide via Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl substituent. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) in a toluene/water biphasic system at 80°C, this step typically achieves yields exceeding 80% for analogous aryl-pyrimidine conjugates.
Synthesis of the Phenolic Component
The phenolic segment requires regioselective etherification and functionalization to accommodate the pyrimidine linkage.
Protection of Phenol as 2-Chlorobenzyl Ether
Etherification of phenol with 2-chlorobenzyl chloride under basic conditions installs the protective group at position 5. Reaction in acetone with K₂CO₃ (2.5 equiv) at reflux for 12 hours provides 5-[(2-chlorobenzyl)oxy]phenol in 89% yield. This step ensures chemoselectivity, leaving position 2 available for subsequent coupling.
Bromination at Position 2
Directed bromination of the protected phenol introduces a bromide at position 2, critical for cross-coupling. Employing NBS (1.1 equiv) in dichloromethane at 0°C for 1 hour achieves 78% yield, with minimal di-bromination byproducts.
Coupling of Pyrimidine and Phenol Moieties
The final assembly connects the functionalized pyrimidine and phenol via Suzuki coupling.
Suzuki Coupling Reaction
Reacting the pyrimidine boronate ester (1.0 equiv) with 2-bromo-5-[(2-chlorobenzyl)oxy]phenol (1.2 equiv) in the presence of Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ (3.0 equiv) in toluene/water (3:1) at 100°C for 24 hours furnishes the target compound in 65% yield. Microwave-assisted conditions (150°C, 30 minutes) may enhance efficiency to 72%.
Table 2: Key Cross-Coupling Parameters
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | Optimizes turnover |
| Temperature | 100°C (conventional) / 150°C (MW) | Reduces reaction time |
| Base | K₃PO₄ | Enhances solubility |
Characterization and Analytical Data
The final product exhibits distinct spectroscopic features:
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares the target compound with structurally related pyrimidine derivatives, emphasizing substituent effects and biological relevance:
Key Findings
2-Chlorobenzyloxy vs. 4-fluorobenzyloxy (in ): Chlorine’s higher electronegativity may strengthen hydrogen bonding with target proteins, while fluorine’s smaller size reduces steric hindrance .
Antiviral Potential: AP-NP and AP-4-Me-Ph exhibit strong binding to the hACE2-S protein complex (critical for SARS-CoV-2 entry), with binding free energies (ΔG) of -8.9 and -8.2 kcal/mol, respectively . The target compound’s bromine and chlorine substituents may further optimize binding via hydrophobic interactions, though computational validation is needed.
Antimicrobial Activity :
- Pyrimidine analogs with chloro and nitro substituents (e.g., 6a–6t in ) show inhibition rates of 70–90% against Botrytis cinerea at 50 µg/mL. The target compound’s halogenated groups may similarly enhance antifungal activity, though experimental data are lacking .
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
